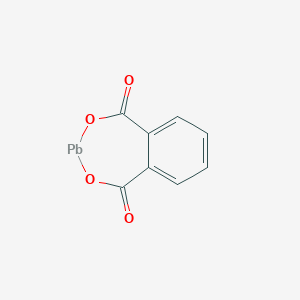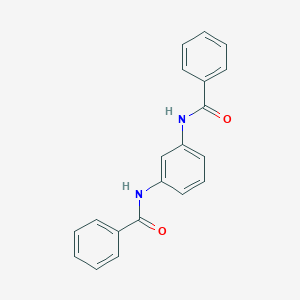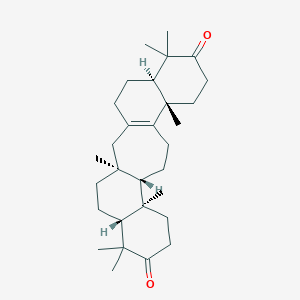
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione is a chemical compound known for its unique structure and properties It is a diterpenoid compound, which means it is derived from four isoprene units and contains twenty carbon atoms Diterpenoids are a class of chemical compounds known for their diverse biological activities and are commonly found in plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule, followed by oxidation and rearrangement reactions to form the final product. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes the following steps:
Raw Material Preparation: Obtaining and purifying the starting materials.
Reaction: Conducting the chemical reactions under controlled conditions.
Purification: Using techniques such as chromatography and crystallization to isolate the pure compound.
Quality Control: Ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various hydrocarbon derivatives.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione can be compared with other diterpenoid compounds, such as:
Taxol: Known for its use in cancer treatment.
Forskolin: Used in research for its ability to activate adenylate cyclase.
Ginkgolide: Found in Ginkgo biloba and known for its neuroprotective properties.
Uniqueness: What sets this compound apart is its specific structure and the unique set of biological activities it exhibits
Properties
CAS No. |
18070-11-6 |
|---|---|
Molecular Formula |
C30H46O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(3S,6R,11R,12S,16S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene-8,19-dione |
InChI |
InChI=1S/C30H46O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h21-23H,8-18H2,1-7H3/t21-,22-,23-,28-,29+,30-/m0/s1 |
InChI Key |
CDCKBLNAQWOFID-ANVBBVGYSA-N |
SMILES |
CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)(CCC(=O)C3(C)C)C |
Canonical SMILES |
CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



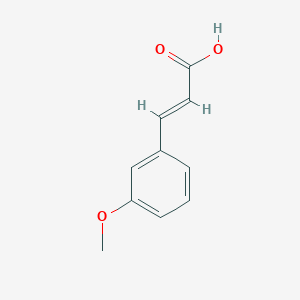

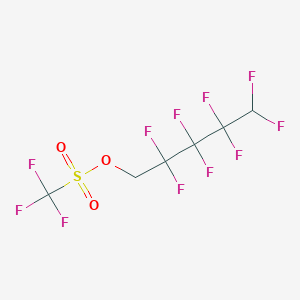
![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)
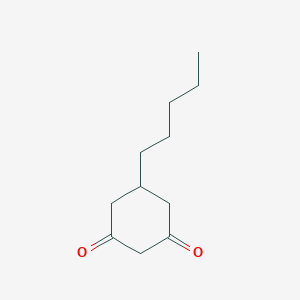
![[(Z)-hex-1-enyl]benzene](/img/structure/B100023.png)
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
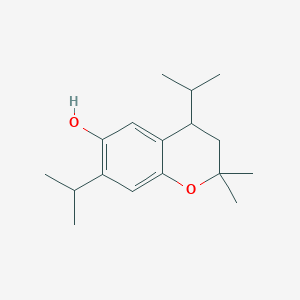
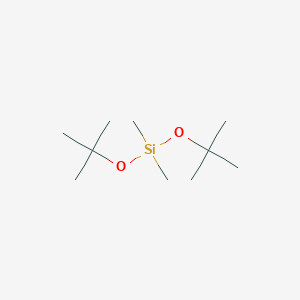
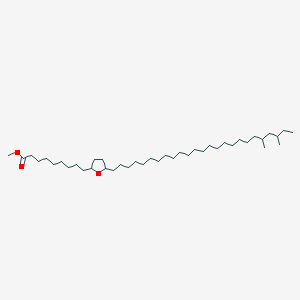
![4,9,14-trioxa-3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B100035.png)
